

Foundational Research Review: Antifungal Agent SF 86-327 (Terbinafine)

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Compound of Interest

Compound Name: Antifungal agent 86

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive literature review of the antifungal agent SF 86-327, commonly known as Terbinafine. This document consolidates key findings on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation, serving as a foundational resource for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Terbinafine is a synthetic allylamine antifungal agent.^{[1][2][3]} Its primary mode of action is the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.^{[4][5][6][7]} This inhibition disrupts the conversion of squalene to 2,3-oxydosqualene, a precursor to lanosterol and ultimately ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

The inhibition of squalene epoxidase by terbinafine leads to two significant downstream effects:

- **Ergosterol Depletion:** The scarcity of ergosterol compromises the structural integrity and function of the fungal cell membrane.

- **Squalene Accumulation:** The build-up of intracellular squalene to toxic levels is also believed to contribute to the antifungal effect, leading to increased membrane permeability and cell death.[\[8\]](#)

This mechanism is highly selective for the fungal enzyme, as terbinafine inhibits mammalian squalene epoxidase only at concentrations three to four orders of magnitude higher than those required to inhibit the fungal enzyme.[\[6\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and pharmacokinetic properties of Terbinafine.

Table 1: In Vitro Antifungal Activity of Terbinafine (MIC)

Fungal Group/Species	MIC Range (µg/mL)	Notes
Dermatophytes	0.001 - 0.01	Highly active. [1] [2] [3]
Aspergillus spp.	0.05 - 1.56	Potent activity. [1] [2] [3]
Sporothrix schenckii	0.1 - 0.4	Good activity. [1] [2] [3]
Yeasts (Candida spp.)	0.1 - >100	Activity is species-dependent; can be fungistatic or fungicidal. [1] [2] [3]
Malassezia furfur	0.2 - 0.8	Inhibits growth. [1] [2]
Blastomyces dermatitidis	as low as 0.05	Fungistatic and fungicidal. [1]
Histoplasma capsulatum	as low as 0.05	Fungistatic and fungicidal. [1]

Table 2: Squalene Epoxidase Inhibition by Terbinafine

Enzyme Source	IC50 (nM)	Notes
Trichophyton rubrum	15.8	Non-competitive inhibition with respect to squalene. [9] [10]
Candida albicans	~30	Slightly less sensitive than the T. rubrum enzyme. [9]

Table 3: Pharmacokinetic Parameters of Terbinafine in Humans (Oral Administration)

Parameter	Value	Conditions
Bioavailability	~40%	Due to first-pass metabolism. [8]
C _{max}	1 µg/mL	After a single 250 mg oral dose.[8]
T _{max}	2 hours	After a single 250 mg oral dose.[8]
AUC	4.56 µg*h/mL	After a single 250 mg oral dose.[8]
Apparent Terminal Half-life	~25 hours	For terbinafine and its main metabolites.[11]
Volume of Distribution (steady state)	947.5 L	After a single 250 mg oral dose.[8]
Protein Binding	>99%	[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of Terbinafine.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the in vitro susceptibility of fungi to antifungal agents.[12]

Principle: A standardized inoculum of a fungal isolate is exposed to serial twofold dilutions of the antifungal agent in a liquid broth medium. The MIC is defined as the lowest concentration of the drug that inhibits a predefined level of fungal growth (e.g., 80% inhibition compared to a drug-free control) after a specified incubation period.[13][14]

Methodology:

- **Preparation of Antifungal Stock Solution:** Dissolve Terbinafine in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
- **Serial Dilutions:** In a 96-well microtiter plate, perform serial twofold dilutions of the Terbinafine stock solution in RPMI 1640 medium to achieve the desired final concentration range.[\[15\]](#)[\[16\]](#)
- **Inoculum Preparation:** Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline. Adjust the suspension to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve the final target inoculum concentration (e.g., 0.5×10^3 to 2.5×10^3 cells/mL for yeasts).[\[16\]](#)
- **Inoculation:** Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include positive (no drug) and negative (no inoculum) control wells.
- **Incubation:** Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.[\[13\]](#)
- **MIC Determination:** Read the plates visually or using a spectrophotometer to determine the lowest concentration of Terbinafine that causes a significant reduction in growth compared to the control well.[\[13\]](#)

Squalene Epoxidase Inhibition Assay

This assay measures the direct inhibitory effect of Terbinafine on its target enzyme.

Principle: The activity of squalene epoxidase is determined by measuring the conversion of a radiolabeled substrate (squalene) to its product (2,3-oxidosqualene). The inhibitory effect of Terbinafine is quantified by measuring the reduction in product formation in the presence of the compound.

Methodology:

- **Enzyme Preparation:** Prepare a microsomal fraction containing squalene epoxidase from the target fungus (e.g., *Trichophyton rubrum*).[\[9\]](#)
- **Reaction Mixture:** Set up a reaction mixture containing the microsomal enzyme preparation, a buffer system, NADPH, and FAD in the presence and absence of varying concentrations of Terbinafine.[\[9\]](#)
- **Substrate Addition:** Initiate the enzymatic reaction by adding radiolabeled squalene (e.g., [^3H]squalene).
- **Incubation:** Incubate the reaction mixture at an optimal temperature for a defined period.
- **Extraction and Separation:** Stop the reaction and extract the lipids. Separate the substrate (squalene) from the product (2,3-oxidosqualene) using thin-layer chromatography (TLC).
- **Quantification:** Quantify the amount of radiolabeled product formed using liquid scintillation counting.
- **IC₅₀ Determination:** Calculate the IC₅₀ value, which is the concentration of Terbinafine required to inhibit 50% of the squalene epoxidase activity.

Ergosterol Biosynthesis Inhibition Assay in Whole Cells

This assay assesses the effect of Terbinafine on the entire ergosterol biosynthesis pathway within intact fungal cells.

Principle: Fungal cells are incubated with a radiolabeled precursor (e.g., [^{14}C]acetate), which is incorporated into sterols. The inhibition of ergosterol biosynthesis is measured by the reduced incorporation of the radiolabel into the ergosterol fraction and a corresponding accumulation in the squalene fraction.[\[6\]](#)

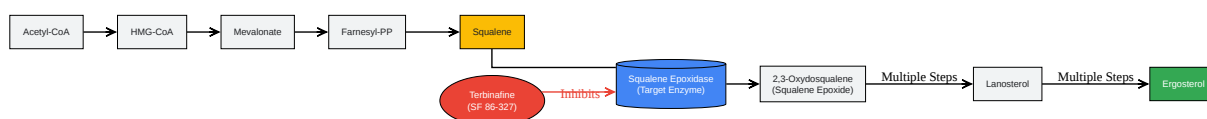
Methodology:

- **Fungal Culture:** Grow the fungal cells to the mid-logarithmic phase in a suitable liquid medium.
- **Drug Treatment:** Expose the fungal cells to various concentrations of Terbinafine for a specified period.

- Radiolabeling: Add a radiolabeled precursor, such as [^{14}C]acetate, to the cultures and incubate for a further period to allow for incorporation into cellular lipids.[6]
- Lipid Extraction: Harvest the cells and perform a total lipid extraction.
- Sterol Separation: Separate the different lipid fractions, particularly squalene and ergosterol, using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quantification: Quantify the radioactivity in the squalene and ergosterol fractions using liquid scintillation counting.
- Analysis: Determine the concentration-dependent decrease in radiolabel incorporation into ergosterol and the increase in the squalene fraction to assess the inhibitory effect of Terbinafine.

Visualizations

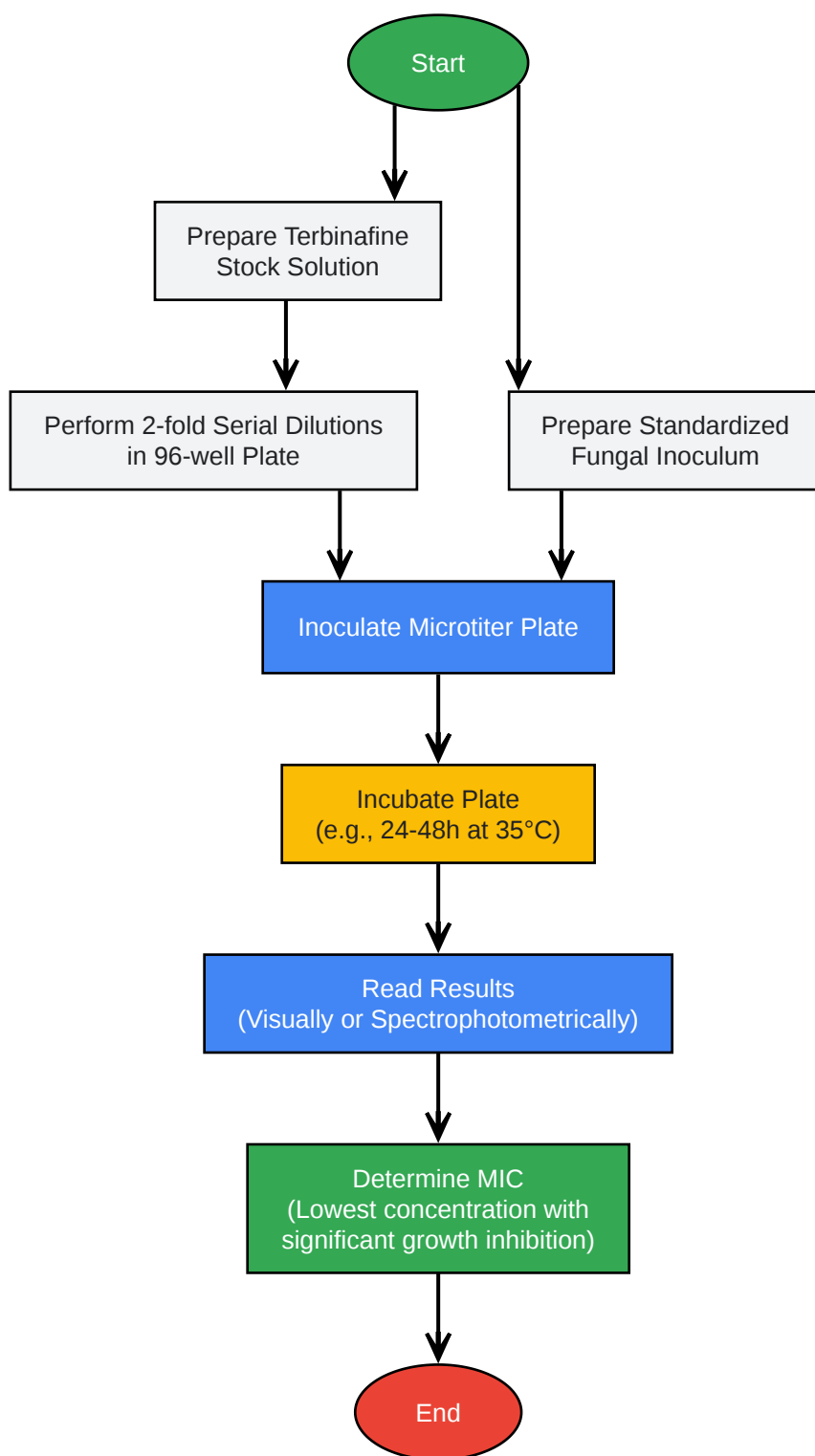
Signaling Pathway: Ergosterol Biosynthesis and Inhibition by Terbinafine



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Caption: Ergosterol biosynthesis pathway and the point of inhibition by Terbinafine.

Experimental Workflow: Broth Microdilution MIC Assay



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

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References

- 1. researchgate.net [researchgate.net]
- 2. Antifungal activity of the allylamine derivative terbinafine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Specific inhibition of fungal sterol biosynthesis by SF 86-327, a new allylamine antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic absorption and safety of topical terbinafine hydrochloride 10% solution (MOB015B): a phase 1 maximal usage trial in patients with moderate-to-severe onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Characterization of squalene epoxidase activity from the dermatophyte *Trichophyton rubrum* and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]

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